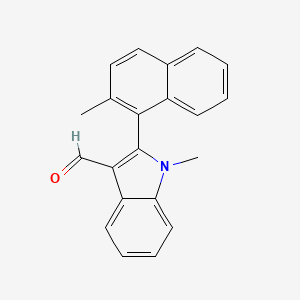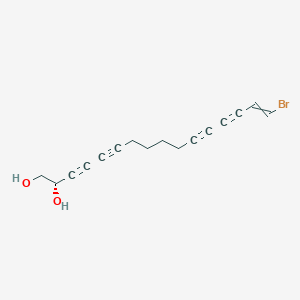![molecular formula C20H35NSSi2 B14222260 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole CAS No. 827021-64-7](/img/structure/B14222260.png)
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is a synthetic organic compound characterized by the presence of trimethylsilyl groups and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and trimethylsilylpropyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthesis may include steps like alkylation, silylation, and thiolation to introduce the trimethylsilyl and sulfanyl groups onto the indole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alkyl or alkoxy derivatives.
Scientific Research Applications
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole involves its interaction with molecular targets and pathways. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific enzymes or receptors. The indole core can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is unique due to the presence of both trimethylsilyl and sulfanyl groups on the indole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
827021-64-7 |
|---|---|
Molecular Formula |
C20H35NSSi2 |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
trimethyl-[3-[1-(3-trimethylsilylpropyl)indol-3-yl]sulfanylpropyl]silane |
InChI |
InChI=1S/C20H35NSSi2/c1-23(2,3)15-9-13-21-17-20(18-11-7-8-12-19(18)21)22-14-10-16-24(4,5)6/h7-8,11-12,17H,9-10,13-16H2,1-6H3 |
InChI Key |
HPISJDHHKBTBJH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)SCCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
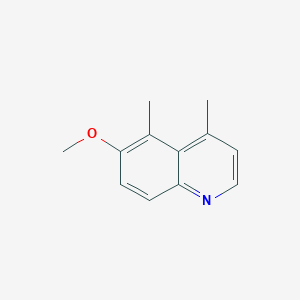
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
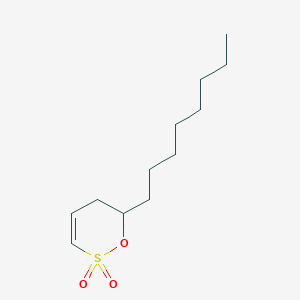
![Acetic acid;4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol](/img/structure/B14222233.png)
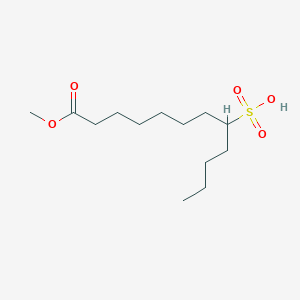
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
